molecular formula C12H13N3OS B3033356 3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide CAS No. 1018501-10-4

3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide

Cat. No.: B3033356
CAS No.: 1018501-10-4
M. Wt: 247.32 g/mol
InChI Key: MQKCITJGCXSCFW-UHFFFAOYSA-N
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Description

3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide is a yellow tetrazolium salt widely used in biological and pharmaceutical research. It is commonly known for its application in colorimetric assays to determine cell viability and proliferation rates. The compound is particularly significant in the MTT assay, where it is reduced by metabolically active cells to form an insoluble purple formazan product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide typically involves the reaction of 4,5-dimethylthiazole with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of acetonitrile as a solvent and refluxing for a specified period .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium on carbon and solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine .

Scientific Research Applications

3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and assays.

    Biology: Employed in cell viability assays to assess the metabolic activity of cells.

    Medicine: Utilized in drug development and testing to evaluate the cytotoxicity of potential therapeutic agents.

    Industry: Applied in the production of diagnostic kits and research tools

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dimethylthiazole: A related compound with similar structural features but different applications.

    4,5-Dimethylthiazol-2-amine: Another structurally similar compound used in various chemical reactions.

Uniqueness

3-amino-N-(4,5-dimethylthiazol-2-yl)benzamide is unique due to its specific application in the MTT assay, which is a widely used method for assessing cell viability and proliferation. Its ability to form a colored formazan product upon reduction makes it particularly valuable in biological and pharmaceutical research.

Properties

IUPAC Name

3-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKCITJGCXSCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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